molecular formula C6H9NO B13043839 (1R)-1-(3-Furyl)ethylamine

(1R)-1-(3-Furyl)ethylamine

Cat. No.: B13043839
M. Wt: 111.14 g/mol
InChI Key: SBVKKZRVKMOURL-RXMQYKEDSA-N
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Description

(1R)-1-(3-Furyl)ethylamine is an organic compound that features a furan ring attached to an ethylamine group The compound is chiral, with the (1R) configuration indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Furyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furfural and ethylamine.

    Reaction Conditions: The reaction may involve reductive amination, where furfural is reacted with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(3-Furyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Furan derivatives with various functional groups.

    Reduction Products: Saturated amines.

    Substitution Products: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R)-1-(3-Furyl)ethylamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Furyl)ethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may influence biochemical pathways related to its biological activity, such as neurotransmitter pathways or metabolic processes.

Comparison with Similar Compounds

(1R)-1-(3-Furyl)ethylamine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as (1S)-1-(3-Furyl)ethylamine, 2-(3-Furyl)ethylamine, and 3-(2-Furyl)propylamine.

    Uniqueness: The (1R) configuration and specific positioning of the furan ring contribute to its distinct chemical and biological properties.

Conclusion

This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1R)-1-(furan-3-yl)ethanamine

InChI

InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m1/s1

InChI Key

SBVKKZRVKMOURL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=COC=C1)N

Canonical SMILES

CC(C1=COC=C1)N

Origin of Product

United States

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